![molecular formula C30H35N3O5 B2962145 N-[1-(adamantan-1-yl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide CAS No. 1223913-85-6](/img/structure/B2962145.png)

N-[1-(adamantan-1-yl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

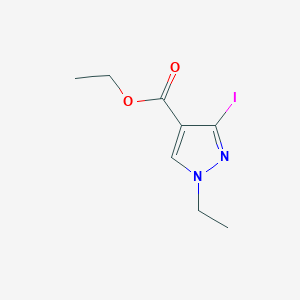

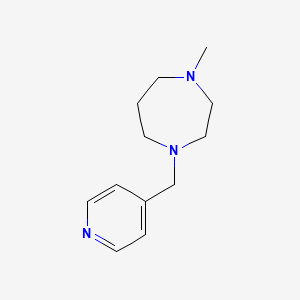

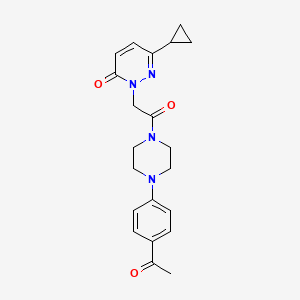

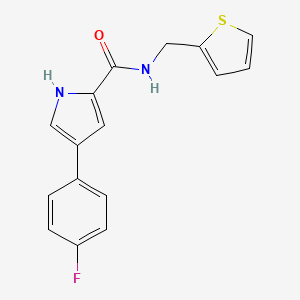

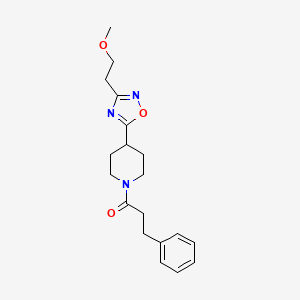

The compound contains an adamantyl group, a quinazolinone group, and a benzamide group. Adamantyl groups are known for their unique properties in medicinal chemistry, including improving lipophilicity and bioavailability . Quinazolinones are a class of compounds that have been studied for their potential biological activities . Benzamides are a class of compounds that have been used in various fields, including medical and industrial sectors .

Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques like NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound could depend on the functional groups present in the molecule. For instance, the benzamide group might undergo reactions typical of amides, and the quinazolinone group might undergo reactions typical of lactams .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the adamantyl group might influence the lipophilicity of the compound .Wissenschaftliche Forschungsanwendungen

Antitumor and Antiviral Activities

A study on the synthesis of substituted 2‐(1‐adamantyl)‐4H‐3,1‐benzoxazin‐4‐ones and 2‐(1‐adamantyl)‐3‐amino or alkyl‐3,4‐dihydroquinazolin‐4‐ones, closely related to the compound of interest, reported broad-spectrum antitumor activity for some compounds. Additionally, moderate Anti-HIV-1 potency was observed in related compounds, highlighting the potential of these adamantane-based molecules in developing antitumor and antiviral therapies (El-Sherbeny, 2000).

Sigma-2 Receptor Probing

Research involving the synthesis of radiolabeled conformationally flexible benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, has contributed to the understanding of sigma-2 receptors. These studies have identified compounds with high affinity for sigma-2 receptors, providing a basis for the development of new diagnostic and therapeutic agents targeting these receptors (Xu et al., 2005).

Synthesis and Biological Activities

Several studies have focused on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their biological activities. These compounds have shown a range of activities, including antimicrobial and anti-inflammatory effects, further underscoring the therapeutic potential of quinazoline derivatives (Al-Abdullah et al., 2014).

Chemical Synthesis and Characterization

The compound's synthesis and chemical characterization have been detailed in various studies, providing insights into its chemical structure and potential modifications for enhanced biological activity. These studies lay the groundwork for the further exploration of this compound's therapeutic applications and for the development of related compounds with improved efficacy and specificity (Haggam et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O5/c1-17(30-13-19-8-20(14-30)10-21(9-19)15-30)31-27(34)22-6-4-18(5-7-22)16-33-28(35)23-11-25(37-2)26(38-3)12-24(23)32-29(33)36/h4-7,11-12,17,19-21H,8-10,13-16H2,1-3H3,(H,31,34)(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTCFIQDDWQANE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)CN5C(=O)C6=CC(=C(C=C6NC5=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzyloxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2962064.png)

![5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2962066.png)

![3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2962069.png)

![[5-(3-Chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2962072.png)

![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2962073.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2962076.png)

![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)